

The Therapeutic Potential of SSR180711: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SSR180711

Cat. No.: B1242869

[Get Quote](#)

An In-depth Review of a Selective $\alpha 7$ Nicotinic Acetylcholine Receptor Partial Agonist

SSR180711, a 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride, has emerged as a significant subject of preclinical research due to its selective partial agonism at the $\alpha 7$ nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor is implicated in the pathophysiology of cognitive deficits associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and underlying mechanisms of action of **SSR180711**, offering valuable insights for researchers and professionals in the field of drug development.

Core Mechanism of Action

SSR180711 exhibits a high and selective affinity for both human and rat $\alpha 7$ nAChRs.[1][5] As a partial agonist, it modulates receptor activity, which is believed to underlie its therapeutic effects. The activation of $\alpha 7$ nAChRs by **SSR180711** leads to the modulation of various downstream signaling pathways and neurotransmitter systems crucial for cognitive function.[1][6]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data characterizing the binding affinity, functional activity, and in vivo target engagement of **SSR180711**.

Table 1: Binding Affinity of **SSR180711**

Species	Receptor	Parameter	Value (nM)
Human	$\alpha 7$ nAChR	Ki	14 ± 1 [3]
Rat	$\alpha 7$ nAChR	Ki	22 ± 4 [3]

Table 2: Functional Activity of **SSR180711** at Human $\alpha 7$ nAChR

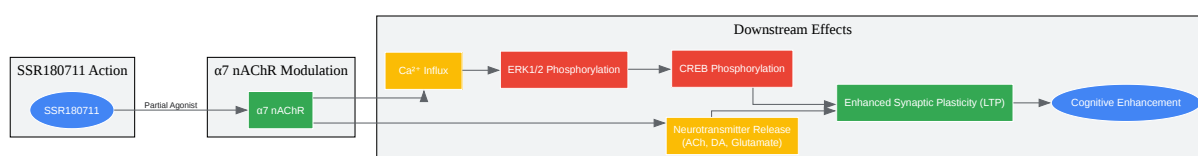
Expression System	Parameter	Value
Xenopus oocytes	Intrinsic Activity	51%[3]
EC50	4.4 μ M[3]	
GH4C1 cells	Intrinsic Activity	36%[3]
EC50	0.9 μ M[3]	

Table 3: In Vivo Target Engagement and Efficacy of **SSR180711**

Species	Model	Parameter	Route	Value
Mouse	Ex vivo [3H]α-bungarotoxin binding	ID50	p.o.	8 mg/kg[3]
Rat	Object Recognition Task	MED	i.p.	0.3 mg/kg[2]
Mouse	Object Recognition Task	MED	i.p.	0.3 mg/kg[2]
Rat	MK-801-induced memory deficit	MED	i.p.	0.3 mg/kg[2]
Rat	Neonatal PCP-induced attention deficit	MED	i.p.	0.3 mg/kg[2]
Rat	PCP-induced memory deficit (Morris water maze)	MED	i.p.	1-3 mg/kg[2]
Rat	Forced-swimming test	MED	i.p.	1 mg/kg[2]
Rat	Maternal separation-induced ultrasonic vocalization	MED	i.p.	3 mg/kg[2]
Mouse	Chronic mild stress	-	p.o.	10 mg/kg o.d. for 3 weeks[2]
Mouse	PCP-induced cognitive deficits (Novel Object Recognition)	-	i.p.	3.0 mg/kg/day for 2 weeks[7]

Signaling Pathways and Neurochemical Effects

SSR180711-mediated activation of $\alpha 7$ nAChRs instigates a cascade of intracellular events and modulates the release of key neurotransmitters implicated in cognitive processes.



[Click to download full resolution via product page](#)

Caption: **SSR180711** signaling cascade.

Activation of $\alpha 7$ nAChRs by **SSR180711** is known to increase the phosphorylation of ERK1/2 and CREB, signaling pathways critically involved in synaptic plasticity and memory formation. [1][6] Furthermore, **SSR180711** has been demonstrated to increase the extracellular levels of acetylcholine in the hippocampus and prefrontal cortex, and dopamine in the prefrontal cortex. [2][3] Local infusions into the prefrontal cortex also evoke a rapid and transient increase in glutamate release.[8]

Preclinical Efficacy in Models of Cognitive Impairment

SSR180711 has demonstrated significant efficacy in various animal models of cognitive deficits relevant to schizophrenia and Alzheimer's disease.

- Episodic and Working Memory: **SSR180711** enhances episodic memory in the object recognition task in both rats and mice.[2] It also reverses memory deficits induced by the NMDA receptor antagonists MK-801 and phencyclidine (PCP).[2] The pro-cognitive effects

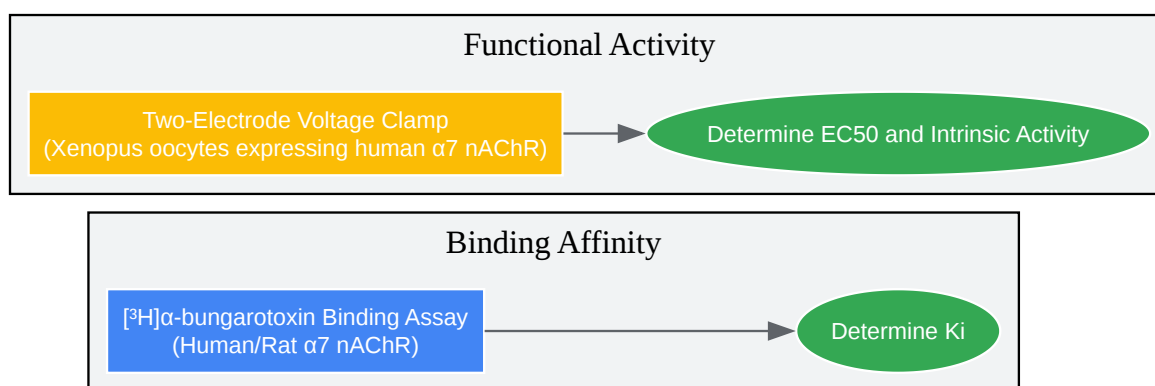
on episodic memory were absent in mice lacking the $\alpha 7$ nAChR, confirming its mechanism of action.[2]

- **Attention:** The compound reverses selective attention deficits in rats treated neonatally with PCP, a neurodevelopmental model of schizophrenia.[2]
- **Antidepressant-like and Antipsychotic-like Properties:** Beyond its pro-cognitive effects, **SSR180711** has shown antidepressant-like properties in the forced-swimming test and chronic mild stress models.[2] It also exhibits potential antipsychotic activity by potentiating latent inhibition in control rats and reversing amphetamine-induced disruption of latent inhibition, effects predictive of efficacy against positive symptoms of schizophrenia.[1][9]
- **Neuroprotection and Synaptic Plasticity:** **SSR180711** increases long-term potentiation (LTP) in the CA1 field of hippocampal slices, an effect that is abolished in $\alpha 7$ nAChR knockout mice.[3] This suggests a direct role in enhancing synaptic plasticity, a cellular correlate of learning and memory.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are outlined below.

In Vitro Binding and Functional Assays

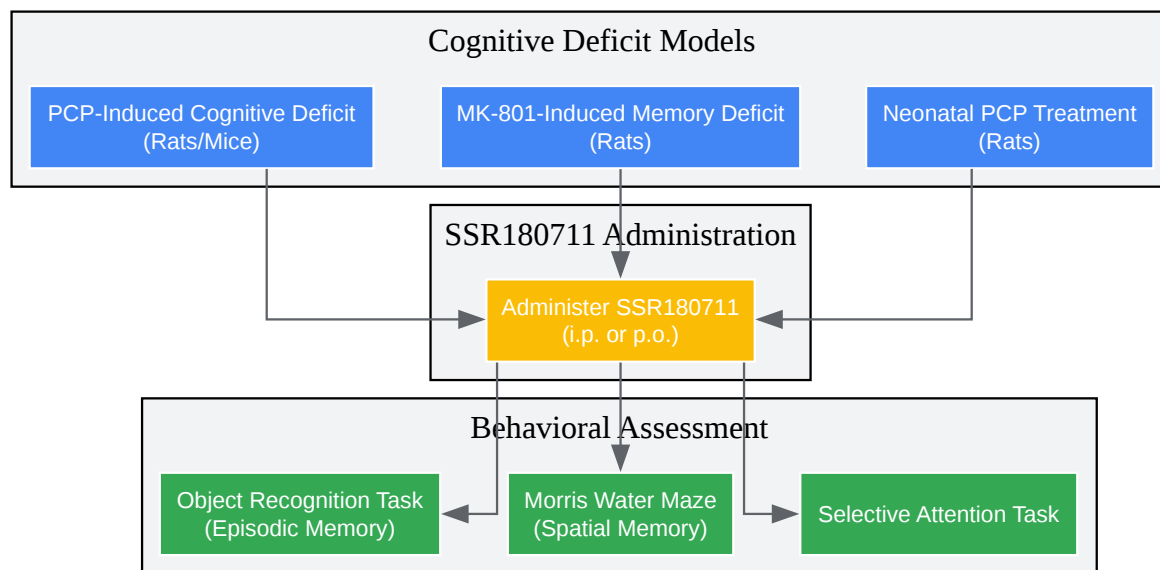


[Click to download full resolution via product page](#)

Caption: In vitro experimental workflow.

- Receptor Binding Assays:
 - Objective: To determine the binding affinity (K_i) of **SSR180711** for human and rat $\alpha 7$ nAChRs.
 - Method: Competitive binding assays are performed using cell membranes expressing the recombinant human or rat $\alpha 7$ nAChR.[1][5] The radioligand [3H] α -bungarotoxin, a selective antagonist of the $\alpha 7$ nAChR, is used.[1] Varying concentrations of **SSR180711** are incubated with the membranes and the radioligand. The amount of bound radioactivity is measured, and the K_i value is calculated from the IC_{50} value using the Cheng-Prusoff equation.
- Functional Assays (Two-Electrode Voltage Clamp):
 - Objective: To determine the functional activity (EC_{50} and intrinsic activity) of **SSR180711** at the human $\alpha 7$ nAChR.
 - Method: *Xenopus* oocytes are injected with cRNA encoding the human $\alpha 7$ nAChR.[3] After a period of expression, the oocytes are voltage-clamped, and acetylcholine-evoked currents are measured in the presence of varying concentrations of **SSR180711**. [3] The EC_{50} is the concentration of **SSR180711** that produces 50% of the maximal response. The intrinsic activity is the maximal response produced by **SSR180711** expressed as a percentage of the maximal response produced by the full agonist, acetylcholine.[3]

In Vivo Behavioral Models



[Click to download full resolution via product page](#)

Caption: In vivo experimental workflow.

- PCP-Induced Cognitive Deficit Model:
 - Objective: To assess the ability of **SSR180711** to reverse cognitive deficits relevant to schizophrenia.
 - Method: Mice or rats are repeatedly administered phencyclidine (PCP) to induce cognitive impairments.[7] Following the PCP treatment regimen, animals are treated with **SSR180711** or vehicle. Cognitive function is then assessed using tasks such as the novel object recognition test.[7] The effects of **SSR180711** are often challenged with a selective $\alpha 7$ nAChR antagonist like methyllycaconitine (MLA) to confirm the mechanism of action.[7]
- Object Recognition Task:
 - Objective: To evaluate episodic memory.
 - Method: The task consists of two trials. In the first trial (familiarization), the animal is placed in an arena with two identical objects and allowed to explore. After a retention

interval, the second trial (test) is conducted where one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact memory. **SSR180711** is administered before the familiarization or test trial to assess its effects on memory consolidation or retrieval.[2]

Therapeutic Implications and Future Directions

The extensive preclinical data strongly suggest that **SSR180711** holds significant therapeutic potential for treating cognitive impairment in schizophrenia and potentially other neurological disorders like Alzheimer's disease. Its ability to enhance memory and attention, coupled with its antidepressant and potential antipsychotic properties, makes it a compelling candidate for further development.[2]

However, it is noteworthy that in a mouse model overexpressing human amyloid-beta peptides, the efficacy of **SSR180711** in activating limbic neurons was diminished.[4][10] This suggests that the therapeutic efficacy of $\alpha 7$ nAChR agonists in Alzheimer's disease might be influenced by the amyloid plaque burden.[4][10]

Future research should focus on clinical trials to establish the safety, tolerability, and efficacy of **SSR180711** in human populations. Further elucidation of the downstream signaling pathways and the development of biomarkers to predict treatment response will be crucial for the successful clinical translation of this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. $\alpha 7$ Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSR180711, a novel selective $\alpha 7$ nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. $\alpha 7$ Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease [openmedicinalchemistryjournal.com]
- 5. $\alpha 7$ Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease [openmedicinalchemistryjournal.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist SSR180711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localized infusions of the partial alpha 7 nicotinic receptor agonist SSR180711 evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist SSR180711 in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nicotinic alpha7 acetylcholine receptor agonist ssr180711 is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Therapeutic Potential of SSR180711: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242869#what-is-the-therapeutic-potential-of-ssr180711]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com